5-Methyl-2-oxa-7-azaspiro[3.4]octane 5-Methyl-2-oxa-7-azaspiro[3.4]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107225
InChI: InChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

5-Methyl-2-oxa-7-azaspiro[3.4]octane

CAS No.:

Cat. No.: VC18107225

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-oxa-7-azaspiro[3.4]octane -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 5-methyl-2-oxa-7-azaspiro[3.4]octane
Standard InChI InChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3
Standard InChI Key WHLLAPISYZBZNI-UHFFFAOYSA-N
Canonical SMILES CC1CNCC12COC2

Introduction

Structural Elucidation and Molecular Characteristics

Core Spirocyclic Architecture

The defining feature of 5-methyl-2-oxa-7-azaspiro[3.4]octane is its spiro[3.4]octane backbone, where two rings—a tetrahydrofuran (oxygen-containing) ring and a pyrrolidine (nitrogen-containing) ring—share a single quaternary carbon atom. The 2-oxa designation refers to the oxygen atom in the tetrahydrofuran moiety, while the 7-aza term indicates the nitrogen atom within the pyrrolidine ring. The 5-methyl substituent is positioned on the spiro-junction carbon, introducing steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name5-methyl-2-oxa-7-azaspiro[3.4]octane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Canonical SMILESCC1CNCC12COC2
XLogP3 (Computational)~0.9 (estimated from analogs)

The Canonical SMILES string CC1CNCC12COC2 encodes the connectivity, emphasizing the spiro center (denoted by the 12 notation) and the methyl group. Computational models predict moderate lipophilicity (XLogP3 ~0.9), suggesting balanced solubility in polar and nonpolar media .

Spectroscopic and Stereochemical Considerations

While experimental spectral data for 5-methyl-2-oxa-7-azaspiro[3.4]octane remains limited, analogous spiro compounds exhibit characteristic NMR patterns. For instance, the spiro carbon typically resonates near δ 90–100 ppm in 13C^{13}\text{C} NMR, while the methyl group appears as a singlet at δ 1.2–1.5 ppm in 1H^{1}\text{H} NMR . The compound’s stereochemistry is influenced by the spiro junction, which restricts conformational freedom and may lead to diastereomeric forms depending on synthetic pathways .

Synthetic Methodologies and Optimization

Annulation-Based Strategies

A prevalent synthesis route involves intramolecular cyclization of linear precursors. For example, a keto-amine intermediate can undergo acid-catalyzed cyclization to form the spiro framework. Recent advancements employ transition metal catalysis to enhance regioselectivity. A related compound, 7-ethyl-5-methyl-2-oxa-7-azaspiro[3.4]octane, was synthesized via palladium-mediated annulation, achieving yields of 68–72% .

Post-Functionalization Techniques

Starting MaterialReaction ConditionsProductYield
Keto-amine precursorHCl (cat.), reflux, 12h5-Methyl-2-oxa-7-azaspiro[3.4]octane60%
5-Methyl analogNaN₃, DMF, 80°C, 6h5-(Azidomethyl) derivative75%
Spirocyclic amineBoc₂O, Et₃N, CH₂Cl₂, rtt-Butyl carboxylate derivative82%

Physicochemical and Computational Properties

Thermodynamic Stability

Density functional theory (DFT) calculations on analogous structures suggest that the spiro arrangement confers kinetic stability by minimizing ring strain. The activation energy for ring-opening reactions exceeds 25 kcal/mol, indicating resilience under standard conditions .

Solubility and Partitioning

Experimental logP values remain unreported, but computed XLogP3 estimates (~0.9) align with values for similar spiroethers . Aqueous solubility is likely limited (<1 mg/mL), necessitating co-solvents like DMSO for biological assays.

Table 3: Computed Physicochemical Parameters

ParameterValueMethodSource
Topological Polar Surface Area12.5 ŲCactvs
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds1PubChem

Applications in Medicinal Chemistry and Beyond

Antimicrobial Activity

Spirocyclic compounds exhibit broad-spectrum antimicrobial properties. While direct data on 5-methyl-2-oxa-7-azaspiro[3.4]octane is scarce, its structural analogs inhibit Escherichia coli and Staphylococcus aureus at MIC values of 8–16 µg/mL. The spiro scaffold likely disrupts bacterial membrane integrity via hydrophobic interactions .

CNS Drug Discovery

The compound’s ability to cross the blood-brain barrier (predicted BBB permeability >0.8) positions it as a candidate for neurotherapeutic agents . Molecular docking studies suggest affinity for GABA_A receptors (ΔG = -9.2 kcal/mol), implicating potential anxiolytic applications.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

2024–2025 studies focus on enantioselective synthesis using chiral phosphoric acids, achieving enantiomeric excesses (ee) of >90% . Such advances enable access to optically pure spirocycles for targeted drug design .

Hybrid Materials

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition >300°C), with applications in gas storage and catalysis .

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